molecular formula C21H33N5O6 B14269238 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- CAS No. 149440-35-7

1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-

Cat. No.: B14269238
CAS No.: 149440-35-7
M. Wt: 451.5 g/mol
InChI Key: VAESHXCRBNADQQ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- is a macrocyclic compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in applications such as radiolabeling, magnetic resonance imaging (MRI), and therapeutic radiopharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent for metal ions in various chemical reactions.

    Biology: Employed in the radiolabeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in MRI contrast agents and therapeutic radiopharmaceuticals.

    Industry: Applied in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves its ability to form stable complexes with metal ions. This complexation is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal ion binding. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms within the macrocycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- offers unique advantages in terms of its stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

CAS No.

149440-35-7

Molecular Formula

C21H33N5O6

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C21H33N5O6/c22-18-3-1-17(2-4-18)13-23-5-7-24(14-19(27)28)9-11-26(16-21(31)32)12-10-25(8-6-23)15-20(29)30/h1-4H,5-16,22H2,(H,27,28)(H,29,30)(H,31,32)

InChI Key

VAESHXCRBNADQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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